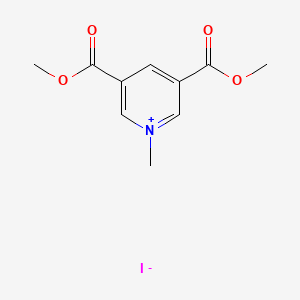
(2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium is a chemical compound known for its unique structure and properties. It is a derivative of lauric and myristic acids, combined with hydroxyethyl and oxidoethyl groups. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to interact with biological membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium typically involves the reaction of lauric acid and myristic acid with diethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxidoethyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while reduction of the oxidoethyl group can yield alcohols .
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving biological membranes and cell interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This property makes it useful in applications such as drug delivery and membrane studies .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Hydroxyethyl)dimethyl(3-oxooctadecyl)ammonium nitrate
- (2-Hydroxyethyl)dimethyl(3-oxooctadecyl)ammonium chloride
- (2-Hydroxyethyl)dimethyl(3-oxooctadecyl)ammonium bromide
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)lauroylmyristoyl(2-oxidoethyl)ammonium is unique due to its specific combination of lauric and myristic acid derivatives, which confer distinct surfactant properties and biological interactions. This uniqueness makes it particularly valuable in applications requiring specific membrane interactions and surfactant properties .
Propiedades
Número CAS |
52900-12-6 |
|---|---|
Fórmula molecular |
C30H59NO4 |
Peso molecular |
497.8 g/mol |
Nombre IUPAC |
2-[dodecanoyl-(2-hydroxyethyl)-tetradecanoylazaniumyl]ethanolate |
InChI |
InChI=1S/C30H59NO4/c1-3-5-7-9-11-13-14-16-18-20-22-24-30(35)31(25-27-32,26-28-33)29(34)23-21-19-17-15-12-10-8-6-4-2/h32H,3-28H2,1-2H3 |
Clave InChI |
GVXNPVYZKDOIRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)[N+](CCO)(CC[O-])C(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
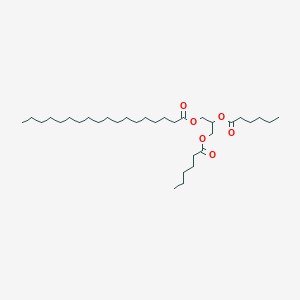
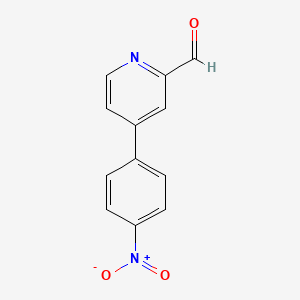

![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
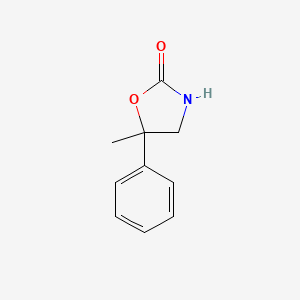
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)
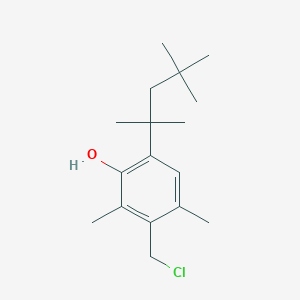


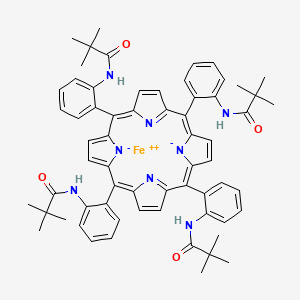
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14637434.png)

